molecular formula C8H6Cl2O4S B2571980 Methyl 2-chloro-4-(chlorosulfonyl)benzoate CAS No. 260968-87-4

Methyl 2-chloro-4-(chlorosulfonyl)benzoate

Cat. No.: B2571980
CAS No.: 260968-87-4
M. Wt: 269.09
InChI Key: OFLIXGSTZSJGRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-(chlorosulfonyl)benzoate can be synthesized through a sulfonylation reaction of methyl 4-chlorobenzoate to form methyl 4-chloro-2-sulfonylbenzoate, followed by a chlorination reaction to introduce an additional chlorine atom . The specific steps can be adjusted according to the reaction conditions, such as temperature, solvent, and catalysts used.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonylation and chlorination reactions under controlled conditions to ensure high yield and purity. The compound is often produced under inert gas (nitrogen or argon) to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, sulfonic acids, and other derivatives depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-(chlorosulfonyl)benzoate involves its reactive sulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it useful in biochemical studies . The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

methyl 2-chloro-4-chlorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(4-7(6)9)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIXGSTZSJGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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